Elevated Lipophilicity (XLogP3 = 1.1) vs. Shorter-Chain Analogs for Enhanced Membrane Permeability Prediction
The target compound exhibits a computed XLogP3 of 1.1, which is 0.3 log units higher than the propanoic acid analog (XLogP3 = 0.8) and 0.6 log units higher than the acetic acid analog (XLogP3 = 0.5) [1][2][3]. This increase in lipophilicity is driven by the additional methylene group and the branched methyl substituent on the butanoic acid chain. The N1-substituted positional isomer also has an XLogP3 of 0.8, confirming that both chain length and attachment position contribute to the target compound's superior lipophilicity [4]. In drug design, an XLogP3 increase of 0.3–0.6 units can translate to measurably improved passive membrane diffusion and blood-brain barrier penetration potential [5].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (XLogP3 = 0.8); 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (XLogP3 = 0.5); 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (XLogP3 = 0.8) |
| Quantified Difference | ΔXLogP3 = +0.3 (vs. propanoic analog); ΔXLogP3 = +0.6 (vs. acetic analog); ΔXLogP3 = +0.3 (vs. N1-isomer) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.04.14 release) |
Why This Matters
For procurement decisions in medicinal chemistry and drug design programs, the higher XLogP3 of the target compound makes it the preferred choice when enhanced membrane permeability is a key design criterion, eliminating the need for additional lipophilic modifications.
- [1] PubChem. 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid. PubChem CID 71695343. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71695343 View Source
- [2] PubChem. 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. PubChem CID 776058. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/776058 View Source
- [3] PubChem. 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. PubChem CID 2146178. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2146178 View Source
- [4] PubChem. 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid. PubChem CID 3159309. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3159309 View Source
- [5] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
